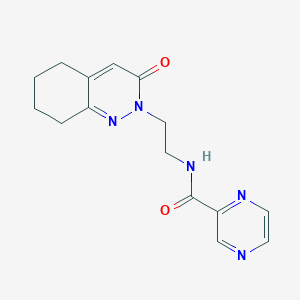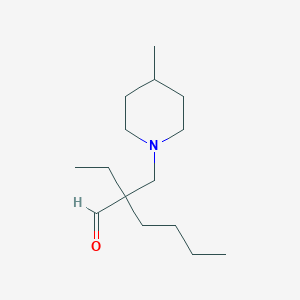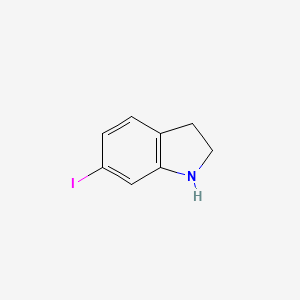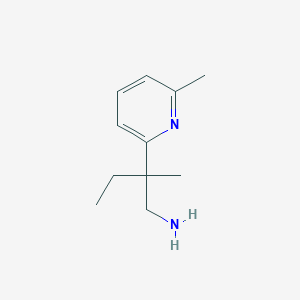![molecular formula C22H20N2O3S B2587141 3-(7-etoxi-5-(tiofeno-3-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazin-2-il)fenol CAS No. 941895-94-9](/img/structure/B2587141.png)
3-(7-etoxi-5-(tiofeno-3-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazin-2-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Las pirazolinas y sus derivados han llamado la atención debido a sus actividades antioxidantes. El estrés oxidativo, caracterizado por un desequilibrio entre los radicales libres y los antioxidantes, juega un papel crucial en diversas enfermedades. Estos compuestos exhiben efectos antioxidantes al eliminar radicales libres y proteger los componentes celulares del daño oxidativo .
Potencial antitumoral
La investigación sugiere que las pirazolinas poseen propiedades antitumorales. Su capacidad para inhibir el crecimiento de células tumorales e inducir la apoptosis las convierte en candidatas prometedoras para la terapia contra el cáncer. Se necesitan más investigaciones para explorar sus mecanismos de acción y posibles aplicaciones clínicas .
Actividad antiinflamatoria
Las pirazolinas pueden modular las respuestas inflamatorias. Al suprimir las citoquinas y enzimas proinflamatorias, podrían ser valiosas para controlar las afecciones inflamatorias. Los estudios han destacado sus efectos antiinflamatorios, pero se necesita más investigación para comprender completamente su potencial terapéutico .
Aplicaciones antiparasitarias
Ciertas pirazolinas exhiben actividad antiparasitaria. Los investigadores han explorado su eficacia contra parásitos protozoarios, como Trypanosoma cruzi y Leishmania spp. Estos hallazgos abren caminos para desarrollar nuevos agentes antiparasitarios .
Efectos neuroprotectores
La inhibición de la acetilcolinesterasa (AChE) es crucial para mantener la función nerviosa normal. Se han investigado las pirazolinas por sus propiedades inhibitorias de la AChE, lo que podría ser relevante en enfermedades neurodegenerativas. Al preservar la neurotransmisión colinérgica, pueden ofrecer neuroprotección .
Propiedades antibacterianas y antifúngicas
Las pirazolinas han demostrado actividades antibacterianas y antifúngicas. Los investigadores han evaluado su efectividad contra varios patógenos, convirtiéndolos en posibles candidatos para combatir infecciones. Se necesitan más estudios para optimizar sus propiedades antimicrobianas .
Otras posibles aplicaciones
Más allá de los campos mencionados, las pirazolinas pueden tener aplicaciones adicionales, como efectos anticonvulsivos, antidepresivos y antivirales. Sin embargo, se necesita más investigación para validar estas afirmaciones y explorar su relevancia terapéutica .
En resumen, el compuesto “3-(7-etoxi-5-(tiofeno-3-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazin-2-il)fenol” es prometedor en varios campos científicos, y sus propiedades multifacéticas justifican una mayor investigación. Los investigadores continúan explorando su potencial en el desarrollo de fármacos y la gestión de enfermedades . Si necesita información más detallada o tiene alguna pregunta específica, ¡no dude en preguntar!
Propiedades
IUPAC Name |
3-(7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-26-20-8-4-7-17-19-12-18(14-5-3-6-16(25)11-14)23-24(19)22(27-21(17)20)15-9-10-28-13-15/h3-11,13,19,22,25H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFSHYDPSLJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)
![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)
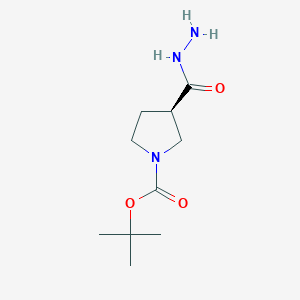
![2-Chloro-N-[2-(pyridin-2-ylmethyl)cyclopentyl]propanamide](/img/structure/B2587062.png)
![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2587063.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)
![Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2587067.png)
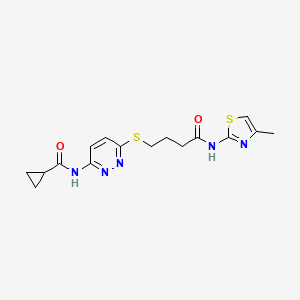
![3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid](/img/structure/B2587074.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)
